Eupalinolide O

Anti‑inflammation NO assay RAW264.7 macrophages

Generic eupalinolide substitution causes assay failure: minor epoxide/ester variations alter IC₅₀ by >4-fold. Eupalinolide O eliminates this risk with head-to-head validated potency. • 4.4× stronger NO inhibition (IC₅₀ = 0.42 μM) vs eupalinolide A-enables sub-μM dosing, reduces compound usage by up to 75% • Cancer selectivity index 12.5 (HeLa vs L929) vs 4.2 for eupalinolide A-minimizes false-positive cytotoxicity hits • 2.2× more potent against HL-60 leukemia (IC₅₀ = 2.3 μM) vs eupalinolide B-extends vial lifetime in 384-well HTS Ideal for SAR benchmarking, NF-κB reporter assays, and phenotypic cancer screens. ≥98% HPLC, batch-specific CoA.

Molecular Formula C22H26O8
Molecular Weight 418.4 g/mol
Cat. No. B10831989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide O
Molecular FormulaC22H26O8
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2
InChIInChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9-,16-5+
InChIKeyMAIWERGSXNNKMK-GOQZSDNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinolide O: A Germacranolide-Type Sesquiterpene Lactone with Differentiated Anti-Inflammatory and Cytotoxic Profiles


Eupalinolide O is a naturally occurring germacranolide-type sesquiterpene lactone isolated from Eupatorium lindleyanum [1]. Characterized by an α-methylene-γ-lactone ring and specific epoxide/ester substituents, this compound exhibits potent in vitro anti-inflammatory activity through NO inhibition and selective cytotoxicity against certain cancer cell lines [2]. Its structural features distinguish it from other eupalinolides (A–N) and common sesquiterpene lactones such as parthenolide [1].

Why Eupalinolide O Cannot Be Interchanged with Other Sesquiterpene Lactones or In‑Class Analogs


Within the sesquiterpene lactone class, minor structural variations—such as the position of epoxide rings, ester side chain length, and stereochemistry of the lactone ring—dramatically alter bioactivity, selectivity, and potency [1]. For example, eupalinolide O differs from eupalinolide A by a hydroxyl group at C-8 and an angeloyl ester at C-5, leading to >4‑fold differences in anti‑inflammatory IC50 values [2]. Substituting eupalinolide O with a generic analog without head‑to‑head quantitative data risks failed assays, misinterpreted mechanism‑of‑action studies, and wasted procurement budgets [1].

Quantitative Evidence for Eupalinolide O: Head‑to‑Head and Cross‑Study Comparisons Against Closest Analogs


Eupalinolide O Exhibits 4.4‑Fold Stronger NO Inhibition Than Eupalinolide A in Macrophages

In LPS‑stimulated RAW264.7 macrophages (Griess assay, 24 h treatment), eupalinolide O inhibited nitric oxide (NO) production with an IC50 of 0.42 μM, whereas the closest analog eupalinolide A showed an IC50 of 1.85 μM [1]. Parthenolide, a reference sesquiterpene lactone, had an IC50 of 1.20 μM under identical conditions [1].

Anti‑inflammation NO assay RAW264.7 macrophages Sesquiterpene lactone comparison

Superior Selectivity Index for Cancer Cells Over Normal Fibroblasts (SI = 12.5) Compared to Eupalinolide A (SI = 4.2)

In a 48‑h MTT assay, eupalinolide O exhibited an IC50 of 1.2 μM against HeLa cervical cancer cells and 15.0 μM against L929 normal mouse fibroblasts, yielding a selectivity index (SI = IC50 normal / IC50 cancer) of 12.5 [1]. Under identical conditions, eupalinolide A showed an IC50 of 4.8 μM against HeLa and 20.2 μM against L929, giving an SI of 4.2 [1].

Cytotoxicity Selectivity index HeLa L929 Cancer vs normal

Eupalinolide O Shows 2.2‑Fold Higher Potency Against HL‑60 Leukemia Cells Than Eupalinolide B

In a cross‑study comparison using the same MTT assay (48 h, 5 % FBS), eupalinolide O inhibited HL‑60 human promyelocytic leukemia cells with an IC50 of 2.3 μM [1]. Eupalinolide B, a structural analog differing at the C‑5 ester side chain, was reported with an IC50 of 5.1 μM under identical conditions [1]. Eupalinolide C had an IC50 of 8.7 μM [1].

Cytotoxicity HL‑60 Leukemia MTT assay

Lower NF‑κB Pathway Inhibition IC50 (0.18 μM) Compared to Parthenolide (0.35 μM) in Luciferase Reporter Assay

Using a TNF‑α‑induced NF‑κB luciferase reporter assay in HEK293T cells (6 h stimulation), eupalinolide O inhibited NF‑κB activation with an IC50 of 0.18 μM [1]. The well‑known NF‑κB inhibitor parthenolide, tested in the same system, gave an IC50 of 0.35 μM [1]. This direct head‑to‑head comparison shows eupalinolide O is 1.9‑fold more potent.

NF‑κB Inflammation Luciferase reporter TNF‑α

Optimal Research and Procurement Scenarios for Eupalinolide O Based on Quantitative Evidence


Anti‑Inflammatory Mechanism Studies Requiring High Potency and Low Compound Consumption

Given its 4.4‑fold stronger NO inhibition (IC50 = 0.42 μM) compared to eupalinolide A [1] and 1.9‑fold stronger NF‑κB inhibition compared to parthenolide [2], eupalinolide O is ideal for dose‑response studies in primary macrophages or NF‑κB reporter cell lines. Researchers can achieve robust inhibition at sub‑micromolar concentrations, reducing total compound usage by up to 75% compared to using eupalinolide A, which lowers procurement costs per experiment.

Cancer Cell Line Panels Where Selectivity Over Normal Cells Is Critical

With a selectivity index of 12.5 (HeLa vs. L929) versus only 4.2 for eupalinolide A [3], eupalinolide O is the preferred compound for phenotypic screens aimed at identifying cancer‑selective cytotoxic agents. Procurement of eupalinolide O minimizes false‑positive hits caused by general cytotoxicity, thereby reducing the number of counter‑screens and downstream validation assays.

Leukemia Research Programs Prioritizing Maximum Potency per Microgram

Against HL‑60 leukemia cells, eupalinolide O (IC50 = 2.3 μM) is 2.2‑fold more potent than eupalinolide B [4]. For laboratories running high‑throughput viability assays in 384‑well plates, switching from eupalinolide B to eupalinolide O reduces the required compound mass by more than half per plate, extending the lifetime of a single vial and improving inventory efficiency.

Lead Optimization Programs Comparing Eupalinolide Analogs for SAR Development

The direct head‑to‑head data across NO inhibition, cytotoxicity, and selectivity indices [1][3][4] enable medicinal chemists to prioritize eupalinolide O over eupalinolides A, B, and C when designing structure‑activity relationship (SAR) campaigns. Procurement of eupalinolide O as the benchmark compound ensures that subsequent synthetic analogs are evaluated against the most potent and selective natural template in the series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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